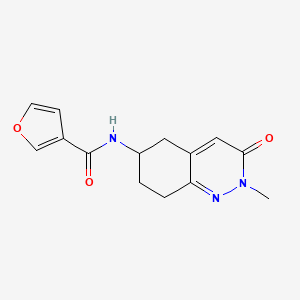![molecular formula C19H11F3N2O B2585975 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 252058-99-4](/img/structure/B2585975.png)
6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016747-55-9 . It has a molecular weight of 264.21 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-4-11(10)19-12-6-5-9(7-17)8-18-12/h1-6,8H .Chemical Reactions Analysis
The compound is part of the trifluoromethylpyridines (TFMP) group, which has been used in the synthesis of several crop-protection products . The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, results in superior pest control properties when compared to traditional phenyl-containing insecticides .Scientific Research Applications
- Fungicidal Activity : Researchers have found that this compound exhibits higher fungicidal activity compared to chlorine derivatives and other analogs . It has potential as a key building block for synthesizing fungicides.
- Synthesis of Fluazinam : 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is utilized in the synthesis of fluazinam, an important fungicide .
- Trifluoromethylpyridines : These compounds, including 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, have been investigated for their pesticidal properties. Researchers study their efficacy against pests and explore their potential as environmentally friendly alternatives .
- Structural Insights : The crystal structure of 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile provides valuable information for mechanistic investigations. Researchers analyze its interactions, stability, and reactivity .
Agrochemicals and Fungicides
Pesticide Research
Crystallography and Mechanistic Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRKFHGYGZSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
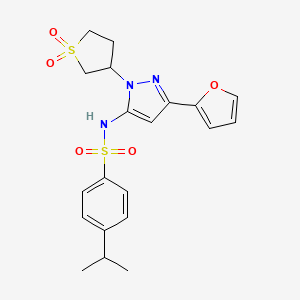
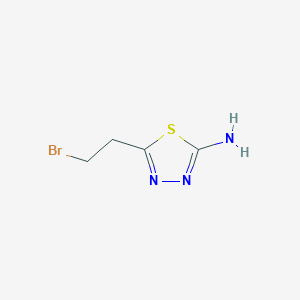
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)

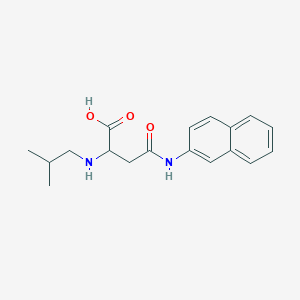
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
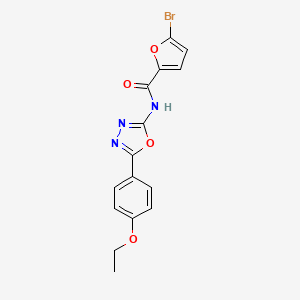



![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
